molecular formula C18H19FN4O2S B2770665 N-(6-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide CAS No. 1013797-85-7

N-(6-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide

Cat. No. B2770665
CAS RN: 1013797-85-7
M. Wt: 374.43
InChI Key: LLYMBZQBFROWJH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a benzo[d]thiazol-2-yl group, a tetrahydrofuran-2-yl group, and a 1H-pyrazole-5-carboxamide group. These groups are common in many bioactive compounds and could contribute to the compound’s potential biological activities.

Scientific Research Applications

Antibacterial Activity

Compounds derived from the benzo[d]thiazolyl and pyrazole motifs, such as those studied by Palkar et al. (2017), have been synthesized and evaluated for their antibacterial properties. Among these, certain compounds displayed promising antibacterial activity against Staphylococcus aureus and Bacillus subtilis, suggesting potential applications in addressing bacterial infections. These compounds were assessed for cytotoxicity, indicating their safe antibacterial potential at non-toxic concentrations. This research underscores the significance of such compounds in developing new antibacterial agents (Palkar et al., 2017).

Anti-Cancer Activity

Another study by Hammam et al. (2005) explored novel fluoro-substituted benzo[b]pyran derivatives, which upon further chemical manipulation yielded compounds with significant anti-lung cancer activity. These findings highlight the potential of fluorine-substituted compounds in the development of targeted cancer therapies, offering insights into the design of new anticancer agents (Hammam et al., 2005).

Synthetic Applications

The heterospirocyclic compounds involving tetrahydrofuran and related motifs demonstrate utility in synthetic chemistry, as shown by Strässler et al. (1997). These compounds serve as synthons for the development of heterocyclic α-amino acids, illustrating the importance of such structures in synthesizing complex organic molecules with potential pharmaceutical applications (Strässler et al., 1997).

Antipsychotic Agents

Research into 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols by Wise et al. (1987) has led to the discovery of compounds with an antipsychotic-like profile. These compounds, which do not interact with dopamine receptors like traditional antipsychotics, offer a novel approach to antipsychotic therapy, potentially providing new treatments for psychiatric disorders (Wise et al., 1987).

Mechanism of Action

While the exact mechanism of action for this compound is not known, similar compounds have shown anti-inflammatory and analgesic activities . These activities are often mediated through the inhibition of biosynthesis of prostaglandins, which are derived from arachidonic acid .

properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O2S/c1-11-8-15(22(2)21-11)17(24)23(10-13-4-3-7-25-13)18-20-14-6-5-12(19)9-16(14)26-18/h5-6,8-9,13H,3-4,7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLYMBZQBFROWJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)N(CC2CCCO2)C3=NC4=C(S3)C=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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